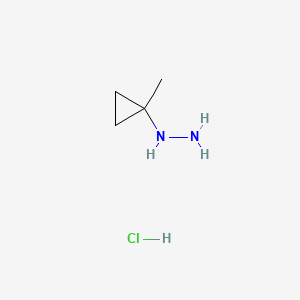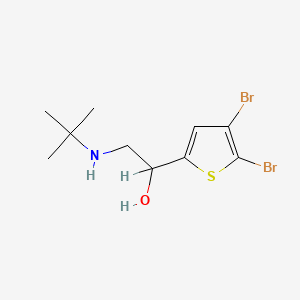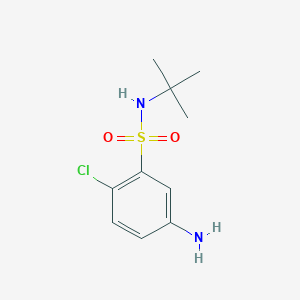
2-Ethenyl-4-fluoro-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4-fluoro-1-iodobenzene: is an aromatic compound with a benzene ring substituted with an ethenyl group, a fluorine atom, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-4-fluoro-1-iodobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Vinylation: The ethenyl group can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 2-Ethenyl-4-fluoro-1-iodobenzene can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethenyl-4-fluoro-1-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound includes its use in the development of new drugs with specific targeting capabilities due to its unique substituents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4-fluoro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive substituents. The iodine atom can act as a leaving group in substitution reactions, while the ethenyl group can undergo addition or oxidation reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparación Con Compuestos Similares
4-Fluoro-1-iodobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a bromine atom instead of an ethenyl group, leading to different reactivity patterns.
2-Fluoro-4-iodobenzene: Similar but lacks the ethenyl group, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C8H6FI |
|---|---|
Peso molecular |
248.04 g/mol |
Nombre IUPAC |
2-ethenyl-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C8H6FI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
Clave InChI |
PPKYGZAVEQYQGJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)





![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)





![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
